3-Methoxypropyl acetate 3-Methoxypropyl acetate
Brand Name: Vulcanchem
CAS No.: 41448-83-3; 84540-57-8
VCID: VC6800648
InChI: InChI=1S/C6H12O3/c1-6(7)9-5-3-4-8-2/h3-5H2,1-2H3
SMILES: CC(=O)OCCCOC
Molecular Formula: C6H12O3
Molecular Weight: 132.159

3-Methoxypropyl acetate

CAS No.: 41448-83-3; 84540-57-8

Cat. No.: VC6800648

Molecular Formula: C6H12O3

Molecular Weight: 132.159

* For research use only. Not for human or veterinary use.

3-Methoxypropyl acetate - 41448-83-3; 84540-57-8

Specification

CAS No. 41448-83-3; 84540-57-8
Molecular Formula C6H12O3
Molecular Weight 132.159
IUPAC Name 3-methoxypropyl acetate
Standard InChI InChI=1S/C6H12O3/c1-6(7)9-5-3-4-8-2/h3-5H2,1-2H3
Standard InChI Key CCTFMNIEFHGTDU-UHFFFAOYSA-N
SMILES CC(=O)OCCCOC

Introduction

Chemical Identity and Nomenclature

Table 1: Nomenclature Variants of 3-Methoxypropyl Acetate

Common NameIUPAC NameCAS Number
3-Methoxypropyl acetate1-methoxy-3-acetoxypropaneNot explicitly listed
PGMEA (industry shorthand)1-methoxy-2-propyl acetate70657-70-4

Note: Discrepancies in numbering (e.g., 2- vs. 3-methoxy) arise from differing conventions in naming branched ethers .

Synthesis and Production

Alkoxylation-Esterification Pathways

The synthesis of 3-methoxypropyl acetate typically involves a two-step process:

  • Alkoxylation of 1,3-Propanediol: Reacting 1,3-propanediol with methyl chloride in the presence of a base (e.g., KOH) yields 3-methoxy-1-propanol .

    1,3-Propanediol+CH3ClBase3-Methoxy-1-propanol+HCl\text{1,3-Propanediol} + \text{CH}_3\text{Cl} \xrightarrow{\text{Base}} \text{3-Methoxy-1-propanol} + \text{HCl}

    Selectivity for the monoalkoxylated product exceeds 85% under optimized conditions (120°C, 2 bar pressure) .

  • Esterification with Acetic Anhydride: The alcohol intermediate is acetylated using acetic anhydride or acetyl chloride:

    3-Methoxy-1-propanol+(CH3CO)2O3-Methoxypropyl acetate+CH3COOH\text{3-Methoxy-1-propanol} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{3-Methoxypropyl acetate} + \text{CH}_3\text{COOH}

    This step achieves near-quantitative yields in the presence of acid catalysts .

Industrial-Scale Optimization

Recochem’s production process highlights the use of potassium iodide as a catalyst to enhance reaction rates during methylation, reducing byproducts such as dimethoxypropane . Post-synthesis purification involves distillation under reduced pressure to isolate the acetate ester from unreacted diols and oligomers .

Physical and Chemical Properties

Thermodynamic and Solubility Data

Key properties derived from safety data sheets and patent literature include:

Table 2: Physical Properties of 3-Methoxypropyl Acetate

PropertyValueSource
Boiling Point160–165°C (760 mmHg)
Density (20°C)1.03–1.05 g/cm³
Vapor Pressure (25°C)0.5–1.0 mmHg
Flash Point60–65°C (closed cup)
Solubility in WaterPartially miscible (5–10 g/L)

Reactivity and Stability

The compound exhibits moderate polarity, making it compatible with resins, acrylates, and cellulose derivatives . It is stable under ambient conditions but hydrolyzes slowly in acidic or alkaline environments to form 3-methoxy-1-propanol and acetic acid .

Environmental Impact and Biodegradation

Ecotoxicity Profile

Limited data exist on aquatic toxicity, though the compound’s low bioaccumulation potential (log Pₒw = 0.8) suggests minimal environmental persistence .

Degradation Pathways

Aerobic biodegradation occurs via esterase-mediated hydrolysis to 3-methoxy-1-propanol, which further breaks down to CO₂ and water .

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